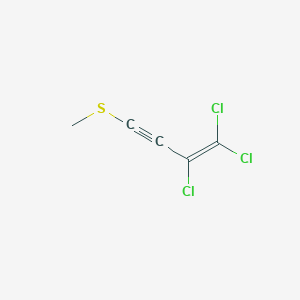
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is an organic compound with the molecular formula C5H5Cl3S It is characterized by the presence of three chlorine atoms, a methylsulfanyl group, and a but-1-en-3-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced separation techniques such as distillation and crystallization is common to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-ene
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-yne
- 1,1,2-Trichloro-4-(ethylsulfanyl)but-1-en-3-yne
Uniqueness
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is unique due to the presence of both chlorine atoms and a methylsulfanyl group on a but-1-en-3-yne backbone.
Eigenschaften
CAS-Nummer |
62897-11-4 |
|---|---|
Molekularformel |
C5H3Cl3S |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
1,1,2-trichloro-4-methylsulfanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H3Cl3S/c1-9-3-2-4(6)5(7)8/h1H3 |
InChI-Schlüssel |
YTLZDXWUVIKGBN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC#CC(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



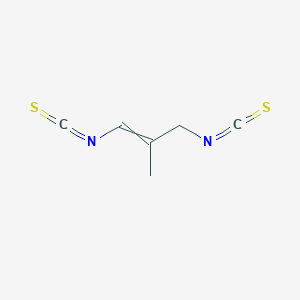
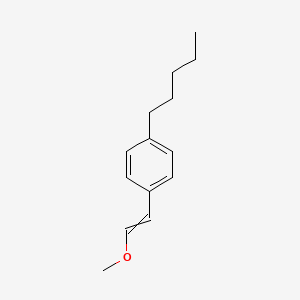
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
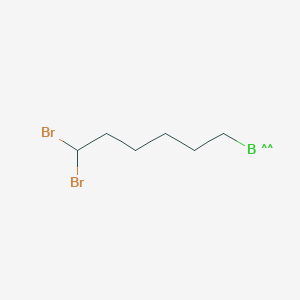
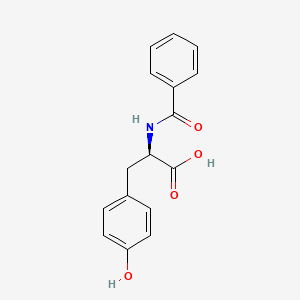
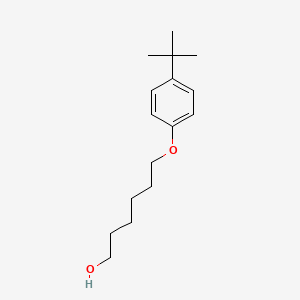
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)



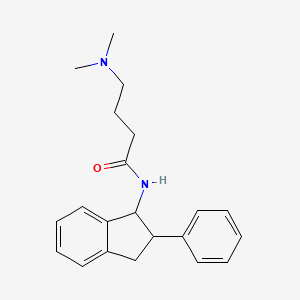
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

